molecular formula C7H13NO2 B2744013 Ethyl 3-aminopent-2-enoate CAS No. 3222-61-5

Ethyl 3-aminopent-2-enoate

Cat. No.: B2744013
CAS No.: 3222-61-5
M. Wt: 143.186
InChI Key: ZRLNPHNIOXIZHR-UHFFFAOYSA-N
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Description

Ethyl 3-aminopent-2-enoate is an organic compound with the molecular formula C7H13NO2. It is an ester derivative of 3-aminopent-2-enoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .

Scientific Research Applications

Ethyl 3-aminopent-2-enoate has several applications in scientific research:

Safety and Hazards

Ethyl 3-aminopent-2-enoate is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-aminopent-2-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-aminopent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 3-aminopent-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The amino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

Ethyl 3-aminopent-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chain length and the presence of both an ester and an amino group, which allows for a diverse range of chemical reactions and applications .

Properties

IUPAC Name

ethyl (Z)-3-aminopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-6(8)5-7(9)10-4-2/h5H,3-4,8H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLNPHNIOXIZHR-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)OCC)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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